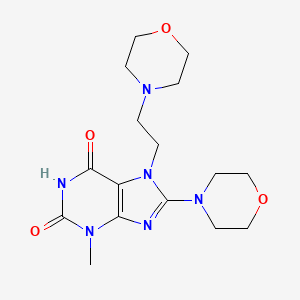
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H24N6O4 and its molecular weight is 364.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests it may interact with various biological pathways, particularly those involving kinases and nucleic acid metabolism.
Chemical Structure and Properties
The molecular formula of this compound is C22H30N6O5 with a molecular weight of approximately 458.5 g/mol. Its structure includes multiple morpholino groups, which are known to enhance solubility and bioavailability.
Research indicates that purine derivatives like this compound may act as inhibitors of specific kinases. For instance, studies have shown that modifications at the purine core can lead to selective inhibition of kinases such as Nek2 and CDK2, which are crucial in cell cycle regulation and cancer progression .
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several kinases. The following table summarizes key findings from various studies:
| Compound | Target Kinase | IC50 (μM) | Comments |
|---|---|---|---|
| This compound | Nek2 | 12 | Selective inhibition observed |
| This compound | CDK2 | 0.005 | Potent inhibitor |
These results indicate that the compound has a dual inhibitory effect on both Nek2 and CDK2, suggesting its potential utility in cancer therapeutics where these kinases are implicated.
Case Studies
- Nek2 Inhibition : A study focused on the structural modifications of purines found that the presence of morpholino groups significantly enhanced the selectivity for Nek2 over CDK2. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
- Cell Proliferation Assays : In cell line studies, treatment with this compound resulted in reduced proliferation rates in cancer cell lines known to express high levels of Nek2. The mechanism was linked to cell cycle arrest at the G2/M phase .
Safety and Toxicology
Preliminary toxicological assessments suggest that while the compound exhibits potent biological activity, further studies are necessary to evaluate its safety profile comprehensively. Toxicity assays are ongoing to determine the maximum tolerated dose and potential side effects.
Propiedades
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O4/c1-19-13-12(14(23)18-16(19)24)22(3-2-20-4-8-25-9-5-20)15(17-13)21-6-10-26-11-7-21/h2-11H2,1H3,(H,18,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDQKXZBJRVEQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














